Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537397
InChI: InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2/t14-/m1/s1
SMILES: C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13537397

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester -

Specification

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name benzyl N-cyclopropyl-N-[(3R)-pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2/t14-/m1/s1
Standard InChI Key ZOGPRVKWMUKHFA-CQSZACIVSA-N
Isomeric SMILES C1CNC[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3
SMILES C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Stereochemical Significance

The molecular architecture of cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester combines three distinct moieties:

  • A cyclopropyl group, which introduces strain and rigidity to the structure, enhancing binding affinity to biological targets.

  • An (R)-configured pyrrolidine ring, providing a stereogenic center critical for enantioselective interactions with enzymes or receptors.

  • A benzyl ester group, which serves as a protective moiety for the carbamic acid functionality, enabling controlled release in physiological conditions.

The stereochemistry at the pyrrolidin-3-yl position (R-configuration) is pivotal for its activity. X-ray crystallographic studies of analogous compounds reveal that the spatial arrangement of substituents influences hydrogen bonding and hydrophobic interactions with target proteins . For instance, in NAPE-PLD inhibitors, the (S)-3-hydroxypyrrolidine configuration enhances potency by forming hydrogen bonds with catalytic residues .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis typically involves multi-step sequences focusing on stereocontrol and functional group compatibility:

  • Pyrrolidine Functionalization: The pyrrolidine ring is synthesized via cyclization of 1,4-diamines or reduction of pyrroline derivatives. Asymmetric catalysis ensures the (R)-configuration is retained .

  • Cyclopropane Introduction: Cyclopropanation is achieved using the Simmons–Smith reaction or transition-metal-catalyzed cross-couplings, often requiring low temperatures to prevent ring opening.

  • Carbamate Formation: The carbamic acid benzyl ester is installed via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid intermediate.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Pyrrolidine SynthesisPd/C, H₂, EtOH, 50°C7895
CyclopropanationCH₂I₂, Zn(Cu), Et₂O, −20°C6590
Carbamate EsterificationDCC, DMAP, CH₂Cl₂, RT8298

Industrial-Scale Considerations

Large-scale production emphasizes solvent recycling and continuous flow reactors to enhance efficiency. For example, microreactors reduce reaction times by 40% compared to batch processes, while enzyme-mediated catalysis improves stereoselectivity.

Biological Activity and Mechanism of Action

Enzyme Inhibition

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester derivatives demonstrate potent inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in lipid signaling. In kinetic assays, the compound exhibited an IC₅₀ of 72 nM, outperforming earlier inhibitors by 10-fold . The mechanism involves:

  • Competitive binding to the enzyme’s active site, mimicking the natural substrate’s transition state.

  • Hydrogen bonding between the pyrrolidine hydroxyl group and catalytic aspartate residues.

Antiviral Applications

Structural analogs of this compound, such as (1-{3-methyl-1-[2-oxo-1-(2-oxo-pyrrolidin-3-ylmethyl)-ethylcarbamoyl]-butylcarbamoyl}-2-naphthalen-1-yl-ethyl)-carbamic acid benzyl ester, show notable activity against norovirus protease (IC₅₀ = 0.14 µM) . The benzyl ester group enhances cell permeability, while the cyclopropane ring stabilizes the molecule against metabolic degradation.

Table 2: Comparative Bioactivity of Carbamate Derivatives

CompoundTarget EnzymeIC₅₀ (µM)EC₅₀ (µM)
Cyclopropyl-(R)-pyrrolidin-3-yl-carbamateNAPE-PLD0.0720.15
(R)-benzyl pyrrolidin-3-ylcarbamateNorovirus protease0.140.04
Cyclopropyl-pyrrolidin-3-ylmethyl-carbamateHIV-1 protease1.22.5

Physicochemical Properties and Stability

The compound’s stability under physiological conditions is influenced by:

  • pH Sensitivity: The benzyl ester undergoes hydrolysis at pH > 8, releasing the active carbamic acid.

  • Thermal Stability: Decomposition occurs above 150°C, necessitating storage at −20°C.

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO: 25 mg/mL) but poor aqueous solubility (0.1 mg/mL).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator